
Ethyl 3-(2-methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanoate dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-メチル-6-(ピペリジン-4-イル)ピリミジン-4-イル)プロパン酸エチル二塩酸塩は、ピペリジン環、ピリミジン環、およびエステル官能基を特徴とする合成有機化合物です。
準備方法
3-(2-メチル-6-(ピペリジン-4-イル)ピリミジン-4-イル)プロパン酸エチル二塩酸塩の合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、以下の手順が含まれます。
ピペリジン環の形成: ピペリジン環は、適切な前駆体を含む環化反応によって合成することができます。
ピリミジン環の導入: ピリミジン環は、適切な試薬との縮合反応によって導入されます。
エステル化: エステル官能基は、エステル化反応、多くの場合、エチルアルコールと酸触媒を使用して導入されます。
最終化合物の形成: 最終化合物は、特定の反応条件下でピペリジンとピリミジンの中間体を組み合わせ、続いて精製して二塩酸塩の形に変換することによって得られます。
工業生産方法は、収率と純度を高めるためのこれらの手順の最適化と、スケーラブルな反応条件と精製技術の使用を含む場合があります。
化学反応の分析
3-(2-メチル-6-(ピペリジン-4-イル)ピリミジン-4-イル)プロパン酸エチル二塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して酸化することができ、対応する酸化生成物を生成します。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して実施することができ、還元された誘導体を生成します。
置換: この化合物は、適切な条件下で求核剤によって官能基が置換される求核置換反応を起こすことができます。
加水分解: エステル官能基は、対応するカルボン酸とアルコールを形成するために加水分解することができます。
これらの反応で使用される一般的な試薬と条件には、特定の実施される反応に応じて、酸、塩基、溶媒、触媒が含まれます。
科学研究への応用
3-(2-メチル-6-(ピペリジン-4-イル)ピリミジン-4-イル)プロパン酸エチル二塩酸塩には、いくつかの科学研究への応用があります。
医薬品化学: この化合物は、特に特定の生物学的経路を標的とする薬剤の開発における治療薬としての可能性について研究されています。
生物学的研究: 細胞プロセスと分子標的への影響を調査するために、生物学的アッセイで使用されます。
薬理学: この化合物は、吸収、分布、代謝、排泄を含む薬物動態および薬力学特性について評価されます。
工業的用途:
科学的研究の応用
Ethyl 3-(2-methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanoate dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Biological Research: It is used in biological assays to investigate its effects on cellular processes and molecular targets.
Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.
Industrial Applications:
作用機序
3-(2-メチル-6-(ピペリジン-4-イル)ピリミジン-4-イル)プロパン酸エチル二塩酸塩の作用機序には、酵素や受容体などの特定の分子標的との相互作用が関与します。この化合物はこれらの標的に結合し、それらの活性を調節し、さまざまな生化学的経路に影響を与える可能性があります。関与する正確な分子標的と経路は、特定の用途と使用のコンテキストによって異なります。
類似の化合物との比較
3-(2-メチル-6-(ピペリジン-4-イル)ピリミジン-4-イル)プロパン酸エチル二塩酸塩は、次のような他の類似の化合物と比較することができます。
3-(ピペリジン-4-イル)プロパン酸エチル: ピリミジン環を欠いた単純なアナログで、同様の合成および研究用途で使用されます。
ピペリジン誘導体: ピペリジン環を含む化合物で、薬理学的特性について広く研究されています。
ピリミジン誘導体: ピリミジン環を含む化合物で、医薬品化学と薬剤開発における役割で知られています。
3-(2-メチル-6-(ピペリジン-4-イル)ピリミジン-4-イル)プロパン酸エチル二塩酸塩の独自性は、その組み合わせた構造的特徴にあります。これは、単純なアナログでは観察されない特定の生物学的活性と治療の可能性を与える可能性があります。
類似化合物との比較
Ethyl 3-(2-methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanoate dihydrochloride can be compared with other similar compounds, such as:
Ethyl 3-(piperidin-4-yl)propanoate: A simpler analog lacking the pyrimidine ring, used in similar synthetic and research applications.
Piperidine Derivatives: Compounds containing the piperidine ring, widely studied for their pharmacological properties.
Pyrimidine Derivatives: Compounds containing the pyrimidine ring, known for their roles in medicinal chemistry and drug development.
The uniqueness of this compound lies in its combined structural features, which may confer specific biological activities and therapeutic potential not observed in simpler analogs.
特性
分子式 |
C15H25Cl2N3O2 |
|---|---|
分子量 |
350.3 g/mol |
IUPAC名 |
ethyl 3-(2-methyl-6-piperidin-4-ylpyrimidin-4-yl)propanoate;dihydrochloride |
InChI |
InChI=1S/C15H23N3O2.2ClH/c1-3-20-15(19)5-4-13-10-14(18-11(2)17-13)12-6-8-16-9-7-12;;/h10,12,16H,3-9H2,1-2H3;2*1H |
InChIキー |
DLVBXZRLEFVHBE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC1=CC(=NC(=N1)C)C2CCNCC2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


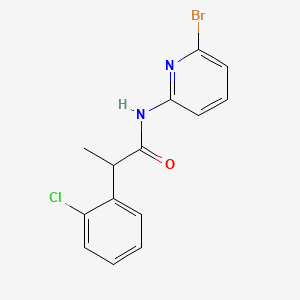
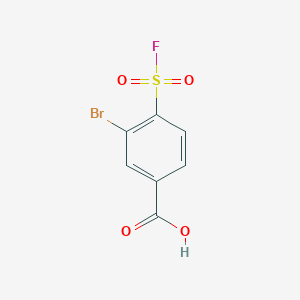
![2-hydroxy-S-(4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}phenyl)ethane-1-sulfonamido](/img/structure/B12313480.png)
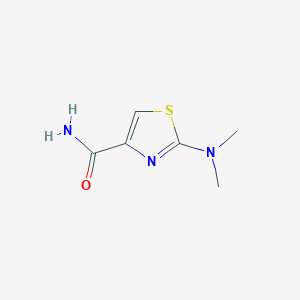
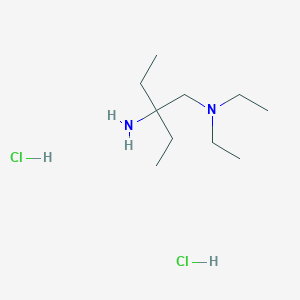
![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313511.png)
![2-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)acetic acid](/img/structure/B12313514.png)
![(3S)-3-[(2-Amino-3-methylpentanamido)methyl]-5-methylhexanoic acid](/img/structure/B12313517.png)


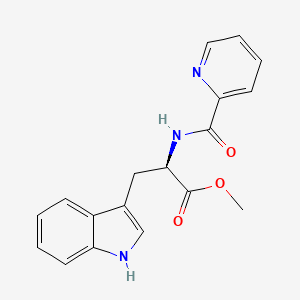

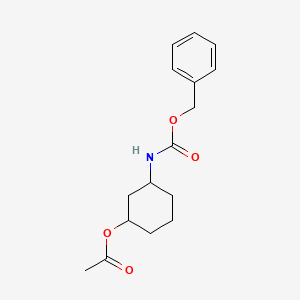
![2-Amino-3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B12313551.png)
